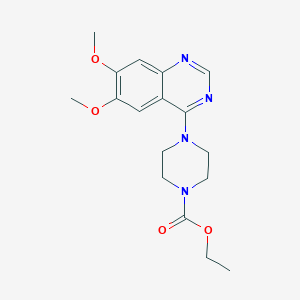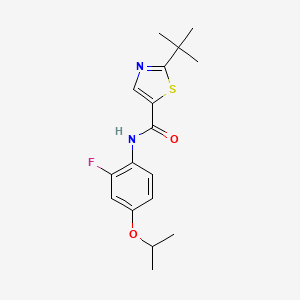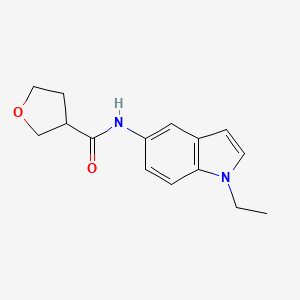
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promise in the field of cancer research. It belongs to the class of thiazole compounds and has been found to inhibit the activity of several kinases, including CDK7 and CDK9.
Mecanismo De Acción
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide inhibits the activity of CDK7 and CDK9 by binding to the ATP-binding site of these kinases. This leads to the inhibition of transcription and RNA processing, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has also been shown to have other biochemical and physiological effects. It has been found to inhibit the replication of HIV-1 by inhibiting the activity of CDK9, which is required for viral replication. 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has also been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide in lab experiments is its specificity for CDK7 and CDK9. This allows for the selective inhibition of these kinases without affecting other cellular processes. However, one limitation of using 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide is its relatively low potency compared to other CDK inhibitors.
Direcciones Futuras
There are several potential future directions for the study of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide. One area of research could be the development of more potent analogs of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide that could be used in cancer therapy. Another area of research could be the investigation of the effects of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide on other kinases and cellular processes. Finally, the use of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide in combination with other cancer therapies could also be explored.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide involves several steps. The starting material is 2-chloroaniline, which is first reacted with cyclopropylmethylamine to form the corresponding amine. This amine is then reacted with 2-bromoacetophenone to form the ketone intermediate. The final step involves the reaction of the ketone intermediate with thiosemicarbazide to form 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the activity of CDK7 and CDK9, which are key regulators of transcription and RNA processing. Inhibition of these kinases has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-17(9-6-7-9)14(18)12-8-16-13(19-12)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWGCBBYAWLEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)


![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)


![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
